8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-Cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a cyclohexyl group, two methyl groups, a phenethyl group, and an imidazo[2,1-f]purine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, cyclohexyl bromide, and phenethyl bromide, under conditions such as reflux in the presence of a base like potassium carbonate .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
8-Cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted imidazo[2,1-f]purines with modified functional groups.
Scientific Research Applications
8-Cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Pharmacology: Research focuses on its potential effects on various biological pathways and its ability to modulate specific receptors or enzymes.
Biochemistry: It is used in studies to understand its binding interactions with proteins and nucleic acids, providing insights into its mechanism of action.
Industrial Applications: Although limited, it may have applications in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purines with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the imidazo[2,1-f]purine ring. Examples include:
- 8-Cyclohexyl-1,7-dimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-Cyclohexyl-1,7-dimethyl-3-(4-methoxyphenethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-Cyclohexyl-1,7-dimethyl-3-(4-chlorophenethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-16-15-27-19-20(24-22(27)28(16)18-11-7-4-8-12-18)25(2)23(30)26(21(19)29)14-13-17-9-5-3-6-10-17/h3,5-6,9-10,15,18H,4,7-8,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDKJPNOZFTRAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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